molecular formula C12H10Br2F3NO B14576381 2,2-Dibromo-N-(prop-2-en-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 61219-97-4

2,2-Dibromo-N-(prop-2-en-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B14576381
CAS No.: 61219-97-4
M. Wt: 401.02 g/mol
InChI Key: YORQEPAJUWYYCE-UHFFFAOYSA-N
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Description

2,2-Dibromo-N-(prop-2-en-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound characterized by the presence of bromine, fluorine, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dibromo-N-(prop-2-en-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the bromination of an appropriate precursor followed by amide formation. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperature and pressure to ensure the selective introduction of bromine atoms.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control the reaction parameters. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, allowing for the production of large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromo-N-(prop-2-en-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in the formation of debrominated products.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated oxides, while reduction can produce debrominated amides.

Scientific Research Applications

2,2-Dibromo-N-(prop-2-en-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,2-Dibromo-N-(prop-2-en-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(1,2-Dibromo-propyl)-2-nitro-benzene: Another brominated compound with different functional groups.

    2’,5’-Dibromo-2,2,3,3,3-pentafluoropropionanilide: Contains both bromine and fluorine atoms but with a different structural arrangement.

    1,3-Dibromo-2-iodo-benzene: Features bromine and iodine atoms on a benzene ring.

Uniqueness

2,2-Dibromo-N-(prop-2-en-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to its specific combination of bromine, trifluoromethyl, and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

61219-97-4

Molecular Formula

C12H10Br2F3NO

Molecular Weight

401.02 g/mol

IUPAC Name

2,2-dibromo-N-prop-2-enyl-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C12H10Br2F3NO/c1-2-6-18(11(19)10(13)14)9-5-3-4-8(7-9)12(15,16)17/h2-5,7,10H,1,6H2

InChI Key

YORQEPAJUWYYCE-UHFFFAOYSA-N

Canonical SMILES

C=CCN(C1=CC=CC(=C1)C(F)(F)F)C(=O)C(Br)Br

Origin of Product

United States

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